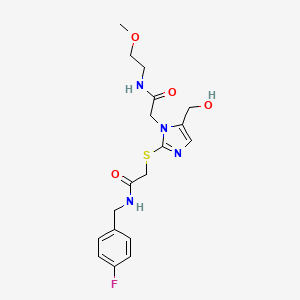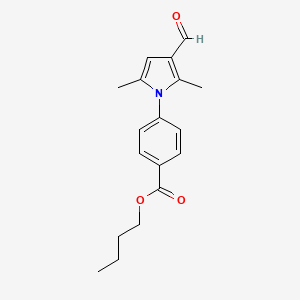![molecular formula C18H19Cl2F3N4O2S B2943696 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide CAS No. 338792-84-0](/img/structure/B2943696.png)
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" is a complex molecule with diverse applications in various scientific domains, including chemistry, biology, medicine, and industry. Its unique structure comprises a combination of aromatic and heteroaromatic rings, as well as functional groups that contribute to its reactivity and potential utility in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" involves multiple steps:
Starting Materials: : The synthesis typically begins with commercially available starting materials, including 4-chlorobenzenesulfonyl chloride and 3-chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: : One of the early steps may involve the nucleophilic substitution of the chlorine atom in 4-chlorobenzenesulfonyl chloride with a suitable amine, forming an intermediate sulfonamide.
Coupling Reactions: : The next steps often involve coupling reactions with 3-chloro-5-(trifluoromethyl)pyridine using a piperazine linker to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions, including temperature control, solvent selection, and purification techniques. The large-scale production typically involves continuous-flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
"4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" undergoes several types of chemical reactions, including:
Oxidation and Reduction: : These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common, involving reagents such as alkyl halides or nitrating agents.
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide or piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, nitrating agents.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can have different properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
Industrially, the compound finds applications in the development of new materials and chemical processes. Its unique properties enable its use in specialized applications, such as catalysts and chemical sensors.
Wirkmechanismus
The mechanism of action of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and enzymatic inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-(2-{4-[3-chloro-2-pyridinyl]piperazino}ethyl)benzenesulfonamide
4-chloro-N-(2-{4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide
4-chloro-N-(2-{4-[3-chloro-2-pyrimidinyl]piperazino}ethyl)benzenesulfonamide
Uniqueness
The uniqueness of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" lies in its combination of the chloro and trifluoromethyl groups on the pyridine ring, which impart distinctive chemical and biological properties not seen in the similar compounds listed above.
This detailed article covers various aspects of "this compound" from its synthesis to its applications and mechanism of action. If there’s more to add or another topic you’re curious about, just let me know.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2F3N4O2S/c19-14-1-3-15(4-2-14)30(28,29)25-5-6-26-7-9-27(10-8-26)17-16(20)11-13(12-24-17)18(21,22)23/h1-4,11-12,25H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJHWDYIUVWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2943614.png)
![N-(3-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2943615.png)

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2943619.png)


![(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2943623.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)
![2,4-dichloro-5-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2943630.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)


